molecular formula C5H5N3O4 B3350691 Pyrrole, 2,4-dinitro-1-methyl- CAS No. 2948-69-8

Pyrrole, 2,4-dinitro-1-methyl-

Cat. No.: B3350691
CAS No.: 2948-69-8
M. Wt: 171.11 g/mol
InChI Key: MLTNFLAALLYRSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrole, 2,4-dinitro-1-methyl-: is a heterocyclic aromatic organic compound. It is a derivative of pyrrole, which is a five-membered ring containing one nitrogen atom. The presence of two nitro groups at positions 2 and 4, along with a methyl group at position 1, significantly alters its chemical properties compared to the parent pyrrole compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrole, 2,4-dinitro-1-methyl- typically involves the nitration of 1-methylpyrrole. This can be achieved through the reaction of 1-methylpyrrole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions need to be carefully controlled to ensure the selective introduction of nitro groups at the 2 and 4 positions .

Industrial Production Methods: Industrial production of Pyrrole, 2,4-dinitro-1-methyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Hydrogen gas with palladium on carbon, or other reducing agents like tin(II) chloride.

    Substitution: Various electrophiles such as halogens or alkylating agents under acidic or basic conditions.

Major Products:

    Oxidation: Pyrrole N-oxides.

    Reduction: 2,4-diamino-1-methylpyrrole.

    Substitution: Halogenated or alkylated derivatives of Pyrrole, 2,4-dinitro-1-methyl-.

Scientific Research Applications

Chemistry: Pyrrole, 2,4-dinitro-1-methyl- is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity due to the presence of nitro groups makes it valuable in organic synthesis .

Biology and Medicine: Research has explored its potential as a precursor for biologically active molecules. The nitro groups can be transformed into various functional groups, enabling the synthesis of compounds with potential pharmaceutical applications .

Industry: In the industrial sector, Pyrrole, 2,4-dinitro-1-methyl- is used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing .

Mechanism of Action

The mechanism by which Pyrrole, 2,4-dinitro-1-methyl- exerts its effects is largely dependent on the specific chemical reactions it undergoes. The nitro groups are highly electron-withdrawing, which influences the reactivity of the pyrrole ring. This can lead to various electrophilic and nucleophilic reactions, depending on the conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: Pyrrole, 2,4-dinitro-1-methyl- is unique due to the combination of two nitro groups and a methyl group, which significantly alters its chemical properties and reactivity compared to other pyrrole derivatives. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-methyl-2,4-dinitropyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-6-3-4(7(9)10)2-5(6)8(11)12/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTNFLAALLYRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183683
Record name Pyrrole, 2,4-dinitro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2948-69-8
Record name Pyrrole, 2,4-dinitro-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002948698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrole, 2,4-dinitro-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrrole, 2,4-dinitro-1-methyl-
Reactant of Route 2
Reactant of Route 2
Pyrrole, 2,4-dinitro-1-methyl-
Reactant of Route 3
Reactant of Route 3
Pyrrole, 2,4-dinitro-1-methyl-
Reactant of Route 4
Pyrrole, 2,4-dinitro-1-methyl-
Reactant of Route 5
Reactant of Route 5
Pyrrole, 2,4-dinitro-1-methyl-
Reactant of Route 6
Pyrrole, 2,4-dinitro-1-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.